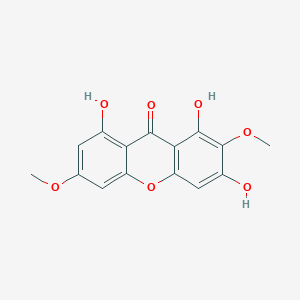
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as a hydroxyl group, an acetyl group, and an isopropyl group. This compound is a derivative of tropolone, which is known for its aromatic properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, followed by acetylation and introduction of the isopropyl group . Another method includes the Hofmann elimination of tropinone, followed by bromination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution, sodium borohydride for reduction, and potassium hydroxide for ring contraction reactions .
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced alcohols, and various substituted cycloheptatriene compounds .
Applications De Recherche Scientifique
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions, while its functional groups enable hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes, leading to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: A related compound with a hydroxyl group instead of an acetyl group.
β-Thujaplicin: Another derivative with similar antimicrobial properties.
Uniqueness
3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
125312-76-7 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-acetyl-2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(2)9-4-5-11(14)12(15)10(6-9)8(3)13/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
DQAMJJXIMIMCOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=O)C=C1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


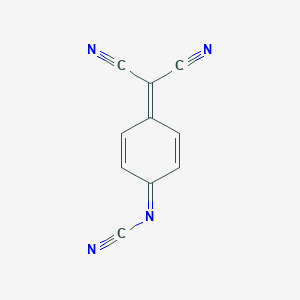


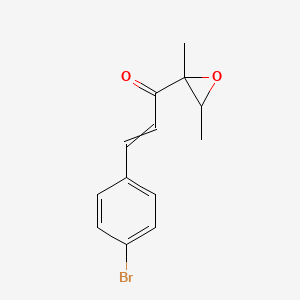
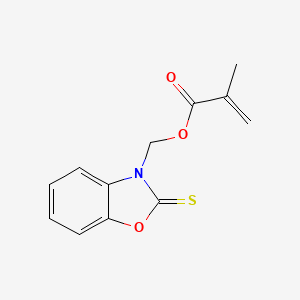

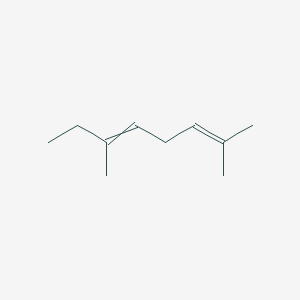


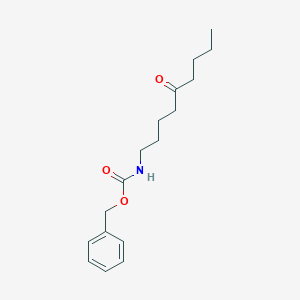
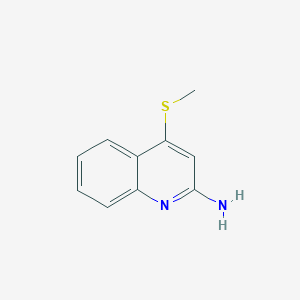
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
